(2Z,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a triazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide to yield the thiazolidinone ring. The final step involves the cyclization of the intermediate with 1,2,4-triazole under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(2Z,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The triazole moiety is known to interact with metal ions, which can further influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
- (2Z,5Z)-3-ethyl-5-[(4-chlorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a more potent compound in various applications.
Properties
IUPAC Name |
(2Z,5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-20-14(21)13(8-11-4-6-12(22-2)7-5-11)23-15(20)18-19-9-16-17-10-19/h4-10H,3H2,1-2H3/b13-8-,18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWZNMHOADTXOR-GOBGVIRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OC)/S/C1=N\N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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